3-Bromo-2,5-difluorobenzenethiol

描述

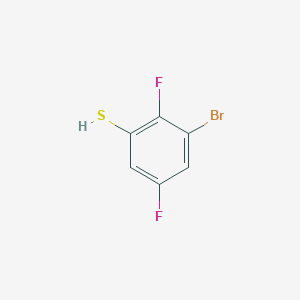

3-Bromo-2,5-difluorobenzenethiol (CAS No. 1349718-58-6) is a halogenated aromatic thiol with a benzene ring substituted by a thiol (-SH) group at position 1, bromine at position 3, and fluorine atoms at positions 2 and 5. The compound is commercially available as a building block for pharmaceutical and materials science applications, with suppliers such as Ambeed, Inc. and AiFChem highlighting its role in chemical synthesis .

属性

IUPAC Name |

3-bromo-2,5-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2S/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKKDLURIHBIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the diazotization of 3,5-difluoroaniline followed by bromination using hydrobromic acid (HBr) in the presence of a copper catalyst (CuBr). The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of tubular reactors for diazotization reactions can minimize side reactions and improve the stability of the diazonium salt intermediates . This method is advantageous for large-scale production due to its energy-saving and time-efficient nature.

化学反应分析

Types of Reactions

3-Bromo-2,5-difluorobenzenethiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form corresponding sulfides.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base can oxidize the thiol group.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products

Substitution: Products include various substituted benzenethiols depending on the substituents introduced.

Oxidation: Major products are disulfides or sulfonic acids.

Reduction: The primary product is the corresponding sulfide.

科学研究应用

3-Bromo-2,5-difluorobenzenethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 3-Bromo-2,5-difluorobenzenethiol involves its interaction with molecular targets through its reactive thiol group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine and fluorine atoms may also influence the compound’s reactivity and binding affinity to specific targets .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The reactivity and physical properties of halogenated benzenethiols depend on substituent positions and halogen types. Below is a comparative analysis with key analogs:

Table 1: Comparison of Halogenated Benzenethiols

Key Observations :

- Acidity Trends : Electron-withdrawing groups (EWGs) like fluorine and bromine lower the thiol pKa. The compound with three fluorines (2,3,5-trifluorobenzenethiol) exhibits the highest acidity due to cumulative EW effects.

- Reactivity : Bromine’s larger atomic radius and polarizability enhance nucleophilic substitution rates compared to chlorine analogs, making 3-bromo derivatives more reactive in Suzuki-Miyaura couplings .

- Steric Effects : Fluorine at position 2 in this compound may hinder electrophilic aromatic substitution at the para position, directing reactions to the less-hindered meta site.

Spectroscopic and Crystallographic Data

- NMR Spectroscopy : Fluorine and bromine substituents in this compound produce distinct ¹⁹F and ¹H NMR shifts. For example, fluorine atoms in ortho positions typically resonate near -110 ppm (¹⁹F), while thiol protons appear as broad singlets (~3–4 ppm in ¹H NMR). Similar patterns are observed in analogs, with shifts varying by substituent positions .

- Crystallography: Tools like SHELX () are widely used to resolve crystal structures of halogenated aromatics.

生物活性

3-Bromo-2,5-difluorobenzenethiol is an organic compound with the molecular formula CHBrFS. It is a derivative of benzenethiol, characterized by the presence of bromine and fluorine substituents on the benzene ring. This compound has garnered attention in scientific research due to its potential biological activity, particularly through its reactive thiol group, which can interact with various biomolecules.

The biological activity of this compound primarily arises from its reactive thiol group . This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The presence of bromine and fluorine atoms may also influence the compound's reactivity and binding affinity to specific targets, enhancing its biological interactions.

Key Biological Interactions

- Covalent Bond Formation : The thiol group can react with cysteine residues in proteins, leading to modifications that may affect enzyme activity or protein-protein interactions.

- Influence of Halogens : The bromine and fluorine atoms can enhance the polarity and reactivity of the compound, potentially increasing its binding affinity to various biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The halogenated structure may contribute to increased efficacy against bacterial and fungal pathogens. Studies have shown that halogenated benzenes can disrupt microbial cell membranes or interfere with metabolic pathways.

Anticancer Potential

The compound is also being explored for its anticancer properties. Similar thiol-containing compounds have demonstrated the ability to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. The unique structural features of this compound could enhance these effects.

Case Study 1: Enzyme Inhibition

A study investigated the inhibition of a specific enzyme by this compound. The results indicated that the compound effectively inhibited enzyme activity in a dose-dependent manner, suggesting potential applications in drug development for diseases where this enzyme is a therapeutic target.

Case Study 2: Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The findings revealed significant cytotoxicity at micromolar concentrations, supporting further investigation into its use as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-2,4-difluorobenzenethiol | Bromine at position 3; fluorine at 2 and 4 | Moderate antimicrobial activity |

| 3-Bromo-2,6-difluorobenzenethiol | Bromine at position 3; fluorine at 2 and 6 | Lower cytotoxicity compared to target compound |

| 2-Bromo-3,5-difluorobenzenethiol | Bromine at position 2; fluorine at 3 and 5 | Limited biological studies available |

This table illustrates how variations in halogen positioning can influence biological activity, highlighting the unique potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。